![molecular formula C16H21ClN2O4S B7638184 (5-Chloro-2-methoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7638184.png)
(5-Chloro-2-methoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-methoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone, commonly known as ML352, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ML352 belongs to the class of piperazine-containing compounds and has shown promising results in various pre-clinical studies.
Mécanisme D'action
The mechanism of action of ML352 involves the inhibition of specific enzymes involved in various cellular processes. ML352 has been shown to inhibit the activity of lactate dehydrogenase, which is involved in cancer cell metabolism, leading to the inhibition of cancer cell growth and proliferation. In neurodegenerative disorders, ML352 has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and oxidative stress, leading to the protection of neurons from damage. In infectious diseases, ML352 has been shown to inhibit the activity of specific enzymes involved in bacterial and viral replication, leading to the inhibition of their growth.
Biochemical and Physiological Effects:
ML352 has been shown to have several biochemical and physiological effects, depending on the disease and the specific enzyme targeted. In cancer, ML352 has been shown to inhibit cancer cell growth and proliferation by altering cellular metabolism. In neurodegenerative disorders, ML352 has been shown to protect neurons from oxidative stress and inflammation, leading to the prevention of neurodegeneration. In infectious diseases, ML352 has been shown to inhibit bacterial and viral replication, leading to the inhibition of their growth.
Avantages Et Limitations Des Expériences En Laboratoire
ML352 has several advantages for lab experiments, including its high purity and good yields, making it suitable for large-scale production. ML352 has also shown promising results in various pre-clinical studies, making it a potential candidate for further development. However, ML352 has some limitations, including its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the development of ML352, including its optimization for clinical use, its combination with other drugs for synergistic effects, and its application in other diseases. ML352 has shown promising results in various pre-clinical studies, and further research is needed to determine its safety and efficacy in humans. ML352 may also be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Finally, ML352 may have potential applications in other diseases, including metabolic disorders, cardiovascular diseases, and inflammation.
Méthodes De Synthèse
The synthesis of ML352 involves several steps, starting with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to yield the desired product, which is further reacted with 1,1-dioxothiolane-3-carboxylic acid to form ML352. The final product is obtained after purification using column chromatography. The synthesis method of ML352 has been optimized to yield high purity and good yields, making it suitable for large-scale production.
Applications De Recherche Scientifique
ML352 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer, ML352 has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific enzymes involved in cancer cell metabolism. In neurodegenerative disorders, ML352 has been shown to protect neurons from oxidative stress and inflammation, which are the underlying causes of neurodegeneration. In infectious diseases, ML352 has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes involved in their replication.
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4S/c1-23-15-3-2-12(17)10-14(15)16(20)19-7-5-18(6-8-19)13-4-9-24(21,22)11-13/h2-3,10,13H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAXIJNSBFOMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)

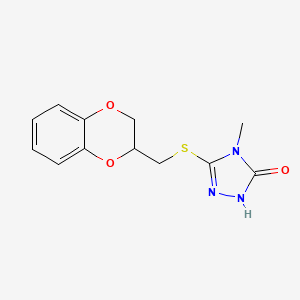
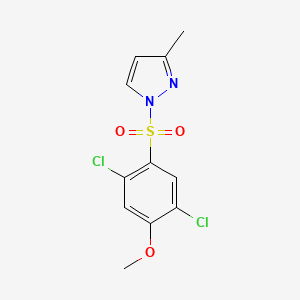
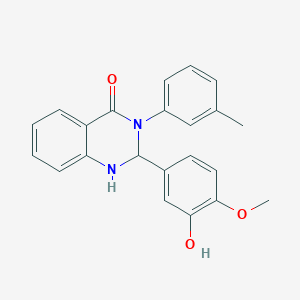
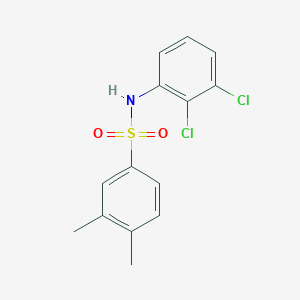

![4-[(3-Fluoro-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638169.png)
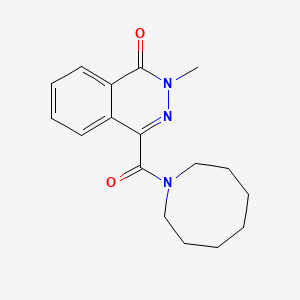
![2-[benzyl(ethyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B7638192.png)
![2-(4-methylphenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7638197.png)
![2-(4-fluorophenyl)sulfanyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7638204.png)
![2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7638209.png)
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7638218.png)